molecular formula C12H12N2O2S B6352627 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline CAS No. 1154327-08-8

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B6352627
CAS No.: 1154327-08-8
M. Wt: 248.30 g/mol
InChI Key: GPUSTGWHIQIPEF-UHFFFAOYSA-N
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Description

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a secondary amine derivative featuring a nitro (-NO₂) group at the ortho position of the aniline ring and a thiophen-2-yl ethyl substituent on the nitrogen atom.

Structurally, the nitro group introduces significant electronic effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding or π-π stacking. The thiophene moiety contributes to its lipophilicity and may enhance binding affinity in biological systems. indicates the compound was commercially available but is now discontinued, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

2-nitro-N-(1-thiophen-2-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUSTGWHIQIPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-nitroaniline with 2-thiophenemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, various nucleophiles.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 2-Amino-N-[1-(thiophen-2-yl)ethyl]aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties . Research indicates that it interacts with DNA, suggesting a mechanism of action that may lead to the development of new therapeutic agents.

Case Study: Antibacterial Activity
In vitro studies have demonstrated that the synthesized metal complex of this compound exhibits significant antibacterial activity against various strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Bacillus subtilis
  • Staphylococcus aureus

These findings indicate its potential as a lead compound in antibiotic development.

Medicine

The compound is being investigated for its potential use in drug development. Its ability to bind with specific biological targets makes it a candidate for designing new drugs aimed at treating various diseases.

Industrial Applications

In industrial settings, 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is utilized in the production of dyes, pigments, and other chemicals. Its unique properties enable it to serve as a building block for creating complex materials used in various applications.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also interact with proteins and enzymes, affecting their function. Molecular docking studies have shown that this compound can bind to DNA and proteins, influencing their activity .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Dihedral Angle (Aromatic Rings) Notable Properties/Applications
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline C₁₂H₁₂N₂O₂S -NO₂, -N-(thiophen-2-yl ethyl) 248.30 g/mol 13.53° (A), 8.50° (B) Potential bioactivity (inferred)
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S -NO₂, -CONH-thiophen-2-yl 248.26 g/mol 9.71° (furan vs. benzene) Antibacterial/antifungal activity
2-Phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline C₁₈H₁₇NOS -OPh, -N-(thiophen-2-yl ethyl) 295.40 g/mol Not reported Enhanced lipophilicity
2-Bromo-N-[1-(furan-2-yl)ethyl]aniline C₁₂H₁₂BrNO -Br, -N-(furan-2-yl ethyl) 274.14 g/mol Not reported Halogen bonding potential
2-Nitro-N-(propargyl)aniline C₉H₈N₂O₂ -NO₂, -N-(propargyl) 176.17 g/mol Not reported Click chemistry applications

Key Structural Differences

  • Substituent Effects: The nitro group in the target compound enhances electrophilicity compared to bromine (in 2-bromo-N-[1-(furan-2-yl)ethyl]aniline) or phenoxy groups (in 2-phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline), influencing reactivity in aromatic substitution or redox reactions . Thiophene vs.
  • Conformational Flexibility :

    • Dihedral angles between the nitro-substituted benzene and thiophene rings (13.53° and 8.50° in the target compound) are larger than in the furan analogue (9.71°), suggesting increased steric hindrance or electronic repulsion in the thiophene system .

Electronic and Reactivity Comparisons

  • Nitro vs. Nitroso Groups :
    Nitroso derivatives (e.g., N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline from ) exhibit lower oxidation states and higher reactivity in radical-mediated processes, whereas nitro groups stabilize negative charge delocalization, favoring electrophilic aromatic substitution .

  • Reactivity in Synthesis :

    • Propargyl-substituted analogs (e.g., 2-nitro-N-(prop-2-yn-1-yl)aniline) enable click chemistry via alkyne-azide cycloaddition, a pathway unavailable to the thiophen-2-yl ethyl derivative .
    • Hydrazine derivatives (e.g., N-(2,4-dinitrophenyl)-N'-thiophen-2-ylmethylene-hydrazine in ) show versatility in forming Schiff bases, contrasting with the secondary amine’s stability in the target compound .

Crystallographic and Intermolecular Interactions

  • Crystal Packing :
    The target compound exhibits weak C–H⋯O and C–H⋯S interactions (propagated parallel to (010)), similar to N-(2-nitrophenyl)furan-2-carboxamide. However, the absence of classical hydrogen bonds in the target compound contrasts with amide-containing analogs, which form stronger N–H⋯O interactions .

  • Thermodynamic Stability : The nitro group’s electron-withdrawing nature reduces basicity compared to methoxy or alkyl-substituted anilines (e.g., 2-ethoxy-N-[1-(thiophen-2-yl)propyl]aniline in ), impacting solubility and melting points .

Biological Activity

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a compound of interest due to its potential biological activities. The presence of both nitro and thiophene groups in its structure suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline can be represented as follows:

C12H12N2O2S\text{C}_12\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the nitration of N-[1-(thiophen-2-yl)ethyl]aniline, which can be achieved through electrophilic aromatic substitution. The reaction conditions must be optimized to ensure high yield and purity.

Biological Activity Overview

The biological activity of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties. Below is a summary table of its biological activities based on available research findings.

Biological Activity Activity Type Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalModerate activity against various fungal strains
AntitumorInhibitory effects on cancer cell lines

Antibacterial Activity

Studies have demonstrated that 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline exhibits significant antibacterial activity. It has been shown to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein function.

Antifungal Activity

In antifungal assays, the compound displayed moderate efficacy against several fungal pathogens, including Candida albicans and Aspergillus species. The mode of action may involve the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Antitumor Activity

Research has indicated that 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under investigation.

Case Study 1: Antibacterial Efficacy

In a comparative study, 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline was tested alongside standard antibiotics. Results indicated that it had comparable efficacy to ampicillin against certain bacterial strains, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Antitumor Potential

A study evaluated the cytotoxic effects of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity.

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